tert-Butyl (5-aminopentyl)carbamate hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

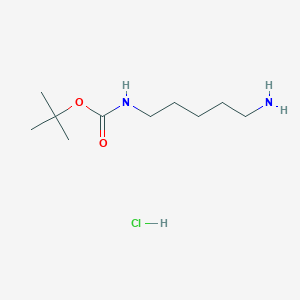

tert-Butyl (5-aminopentyl)carbamate hydrochloride, also known as N-Boc-cadaverine, is a chemical compound with the molecular formula C10H22N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is often used as a PROTAC linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and has various applications in scientific research and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions

tert-Butyl (5-aminopentyl)carbamate hydrochloride can be synthesized from 1,5-diaminopentane and di-tert-butyl dicarbonate. The reaction typically involves the following steps:

- Dissolve 1,5-diaminopentane in dichloromethane.

- Add di-tert-butyl dicarbonate to the solution at 0°C.

- Stir the resulting solution at room temperature for 12 hours.

- Add water to remove solid residue and basify the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization and chromatography .

化学反应分析

Types of Reactions

tert-Butyl (5-aminopentyl)carbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form amide bonds.

Deprotection Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.

Deprotection Reactions: Mild acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.

Major Products Formed

科学研究应用

Scientific Research Applications

- PROTAC Development :

- Medicinal Chemistry :

- Biological Applications :

- Materials Science :

- Synthetic Intermediates :

Case Studies

- Development of PROTACs : Recent studies have demonstrated the efficacy of PROTACs incorporating this compound in degrading specific proteins associated with cancer progression. These studies highlight the compound's role in advancing targeted therapies that could minimize side effects compared to conventional treatments .

- Photodynamic Therapy : Research involving functionalized porphyrins synthesized using this compound has shown promising results in preclinical models for cancer treatment, indicating its potential to enhance therapeutic outcomes through targeted delivery mechanisms .

- Fluorophore Synthesis : The successful application of this compound in synthesizing novel fluorophores illustrates its versatility beyond medicinal chemistry into materials science, paving the way for advancements in imaging technologies .

作用机制

The mechanism of action of tert-Butyl (5-aminopentyl)carbamate hydrochloride involves its role as a PROTAC linker. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The amine group of this compound reacts with carboxylic acids or activated esters to form amide bonds, facilitating the attachment of the target protein to the PROTAC molecule .

相似化合物的比较

tert-Butyl (5-aminopentyl)carbamate hydrochloride can be compared with other similar compounds, such as:

N-Boc-1,4-butanediamine: Similar structure but with a shorter alkane chain.

N-Boc-1,6-hexanediamine: Similar structure but with a longer alkane chain.

tert-Butyl (7-aminoheptyl)carbamate: Similar structure but with a different alkane chain length.

The uniqueness of this compound lies in its specific alkane chain length and its applications as a PROTAC linker, which makes it particularly useful in the synthesis of PROTACs and other biocompatible carrier systems .

生物活性

Tert-Butyl (5-aminopentyl)carbamate hydrochloride, with the chemical formula C10H22N2O2 and CAS number 51644-96-3, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Weight : 202.29 g/mol

- Boiling Point : Not specified

- Solubility : High gastrointestinal absorption and permeable across the blood-brain barrier (BBB) .

Tert-butyl carbamates generally function as prodrugs or intermediates in the synthesis of bioactive compounds. The presence of the amino group in tert-butyl (5-aminopentyl)carbamate suggests potential interactions with various biological targets, including enzymes and receptors involved in signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the 3-aminopropyl group is known for its activity against certain cancer types, suggesting that tert-butyl (5-aminopentyl)carbamate may also possess similar properties .

Antimicrobial Effects

The compound has shown promise in preliminary studies for antimicrobial activity. In particular, carbamate derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some exhibiting minimal inhibitory concentrations (MIC) that suggest potential as antitubercular agents .

Study on Cytotoxicity

A study published in Molecules highlighted the cytotoxicity of carbamate derivatives against A549 lung cancer cells. While specific data on tert-butyl (5-aminopentyl)carbamate was not available, similar compounds demonstrated moderate to high cytotoxicity, indicating a potential avenue for further research on this compound's effects .

In Vivo Studies

In vivo studies on related carbamate compounds have demonstrated efficacy in animal models. For example, a study involving oral administration of a similar compound showed significant reductions in bacterial burdens in infected mice . This suggests that tert-butyl (5-aminopentyl)carbamate could also exhibit effective therapeutic action in vivo.

Data Table: Summary of Biological Activities

Pharmacological Profile

The pharmacological profile indicates that this compound has a high likelihood of being absorbed effectively when administered orally. Its ability to cross the BBB suggests potential applications in treating central nervous system disorders .

属性

IUPAC Name |

tert-butyl N-(5-aminopentyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;/h4-8,11H2,1-3H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGACMARYMMZIFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。